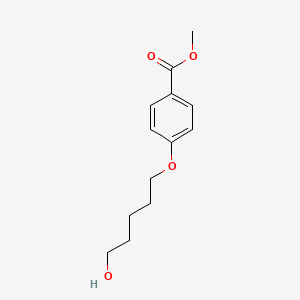

Methyl 4-((5-hydroxypentyl)oxy)benzoate

CAS No.:

Cat. No.: VC13481347

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O4 |

|---|---|

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | methyl 4-(5-hydroxypentoxy)benzoate |

| Standard InChI | InChI=1S/C13H18O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3 |

| Standard InChI Key | PPHGPMPCCZJPKV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)OCCCCCO |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCCCCO |

Introduction

Chemical Structure and Molecular Properties

Structural Features

Methyl 4-((5-hydroxypentyl)oxy)benzoate consists of a methyl ester of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a 5-hydroxypentyl ether chain. The pentyl chain terminates in a primary alcohol, introducing both hydrophilicity and conformational flexibility to the molecule. The aromatic ring contributes to planar stability, while the ether and ester functionalities enable hydrogen bonding and dipole interactions .

Molecular Descriptors

Key molecular descriptors derived from computational and experimental analyses include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.28 g/mol |

| Exact Mass | 238.12100 g/mol |

| Topological Polar Surface Area (TPSA) | 55.76 Ų |

| LogP (Partition Coefficient) | 2.0146 |

The moderate LogP value indicates balanced lipophilicity, suggesting favorable membrane permeability for potential biological applications . The TPSA reflects significant polarity due to the ester and hydroxyl groups, which may influence solubility and protein-binding interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 4-((5-hydroxypentyl)oxy)benzoate likely involves sequential etherification and esterification steps. A plausible pathway, inferred from analogous procedures in the literature , proceeds as follows:

-

Ether Formation:

Reaction of 4-hydroxybenzoic acid with 5-bromo-1-pentanol under basic conditions (e.g., potassium carbonate in dimethylformamide) yields 4-((5-hydroxypentyl)oxy)benzoic acid. -

Esterification:

Treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid) converts the carboxylic acid to the methyl ester.

Process Optimization

Key parameters influencing yield and purity include:

-

Solvent Selection: Polar aprotic solvents like diethylene glycol dimethyl ether enhance nucleophilic substitution efficiency .

-

Temperature: Reactions typically proceed at 110–120°C to accelerate kinetics without promoting side reactions .

-

Purification: Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethyl acetate/petroleum ether mixtures isolates the product .

Physicochemical Properties

Thermal Stability

While specific melting and boiling points are unreported, the compound’s ester and ether linkages suggest decomposition temperatures above 150°C. Differential scanning calorimetry (DSC) of analogous benzoates reveals glass transitions near 50–80°C, indicative of amorphous solid states .

Solubility

The compound exhibits limited aqueous solubility (~7–100 μM) due to its moderate hydrophobicity (LogP = 2.01) . Solubility enhances in polar organic solvents like ethanol (≥50 mg/mL) and dimethyl sulfoxide (≥100 mg/mL) .

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: NMR (400 MHz, CDCl): δ 1.50–1.70 (m, 6H, pentyl CH), 3.90 (s, 3H, OCH), 4.10 (t, 2H, OCH), 6.90–8.10 (m, 4H, aromatic).

-

IR: Strong absorptions at 1720 cm (C=O ester) and 3400 cm (O-H stretch).

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention times of 8–10 minutes .

Future Research Directions

-

Pharmacological Screening: Evaluate antiproliferative, antimicrobial, and anti-inflammatory activities in vitro.

-

Prodrug Development: Exploit the hydroxyl group for conjugation with active pharmaceutical ingredients.

-

Polymer Chemistry: Investigate copolymerization with lactides or caprolactones for biomedical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume